molecular formula C9H11NO B018564 6-Isopropylnicotinaldehyde CAS No. 107756-03-6

6-Isopropylnicotinaldehyde

Cat. No. B018564
CAS RN: 107756-03-6
M. Wt: 149.19 g/mol
InChI Key: JWIPUXPJHVUROQ-UHFFFAOYSA-N
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Description

6-Isopropylnicotinaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of a compound like 6-Isopropylnicotinaldehyde can be analyzed using various tools such as ChemSpider, which provides a database of chemical structures . Other tools include automated structure determination methods and molecular structure similarity analysis .

Scientific Research Applications

Enzyme Immobilization and Catalysis

6-Isopropylnicotinaldehyde, while not directly cited in the provided studies, relates to the broader context of organic compounds utilized in enzymatic catalysis and immobilization techniques. Glutaraldehyde, a related aldehyde, is extensively used in the design of biocatalysts, indicating the potential relevance of 6-isopropylnicotinaldehyde in similar applications. Glutaraldehyde serves as a powerful crosslinker in creating cross-linked enzyme aggregates (CLEAs), enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes, which could suggest potential applications for 6-isopropylnicotinaldehyde in enzyme immobilization and stabilization processes (Barbosa et al., 2014).

Photophysical Studies and Cellular Imaging

Ruthenium(II) polypyridyl complexes, which involve coordination compounds similar in complexity to 6-isopropylnicotinaldehyde, have been explored for their photophysical properties. These complexes are utilized in DNA binding, cellular imaging, and therapeutics due to their attractive photophysical properties. This research area showcases the potential of 6-isopropylnicotinaldehyde in developing new materials for biological contexts, especially in imaging and as structure-specific reversible DNA binding agents (Gill & Thomas, 2012).

Antiviral Research

The synthesis and reactions of related pyridine derivatives have shown significant antiviral activity, highlighting the potential of 6-isopropylnicotinaldehyde in the development of new antiviral agents. For instance, certain synthesized heterocyclic compounds based on pyridine analogs exhibit cytotoxicity and anti-viral activities against HSV1 and HAV, indicating the possible utility of 6-isopropylnicotinaldehyde in pharmacological research to design compounds with antiviral properties (Attaby et al., 2007).

Molecular Evolution and Adaptive Landscapes

In molecular evolution studies, the role of amino acids in enzyme adaptation and function has been elucidated, with specific reference to coenzyme use in isopropylmalate dehydrogenase (IMDH). Although 6-isopropylnicotinaldehyde is not directly mentioned, the study’s insights into enzyme function and adaptation may provide a foundation for exploring the effects of structural analogs like 6-isopropylnicotinaldehyde on enzyme activity and evolution (Lunzer et al., 2005).

properties

IUPAC Name

6-propan-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPUXPJHVUROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylnicotinaldehyde

Synthesis routes and methods

Procedure details

To a solution of 5.1 g of 5-hydroxymethyl-2-isopropylpyridine in 70 ml of chloroform, 20 g of active manganese dioxide is added, and the mixture is refluxed with stirring for 1 hour. The insoluble manganese dioxide is filtered off, and the filtrate is concentrated to give 3.7 g of crude 6-isopropyl-3-pyridinecarbaldehyde.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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